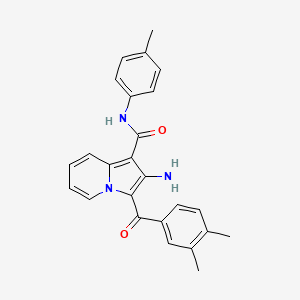
3-methoxy-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methoxy-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a pyrimidine ring, and a piperidine ring. The methoxy group is attached to the benzene ring, and the pyrimidine ring is substituted with a methyl group and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and pyrimidine groups are planar due to the conjugation of pi electrons. The piperidine ring is not planar and can adopt a chair conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group in benzamide can participate in hydrolysis reactions, and the pyrimidine ring can undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide could make it soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 3-methoxy-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a part of a diverse group of chemicals studied for their potential in medicinal chemistry. Research into related compounds has led to the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines as agents with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These studies showcase the broader context of chemical investigation where the target compound could play a role in the development of new therapeutic agents.
Metabolism Studies
In the realm of pharmacokinetics, understanding the metabolism of structurally similar compounds is crucial. For example, the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients was extensively studied, revealing insights into the metabolic pathways of similar compounds (Gong et al., 2010). This research is invaluable for predicting how related compounds might be metabolized in the body, guiding dosage and administration strategies.
Drug Design and Synthesis
The synthesis of new compounds for drug discovery is a pivotal area of research. For instance, the discovery of benzimidazole derivatives as orally active renin inhibitors highlights the process of structural modification to improve pharmacokinetic profiles while maintaining or enhancing biological activity (Tokuhara et al., 2018). Such research could inform the design and synthesis of derivatives of this compound for specific therapeutic applications.
Neuroleptic and Antimicrobial Activities
Explorations into the neuroleptic activity of benzamides and their potential antimicrobial properties offer another avenue of application. Studies on benzamide derivatives have demonstrated promising neuroleptic (Iwanami et al., 1981) and antimicrobial activities (Hossan et al., 2012), suggesting that derivatives of the compound could be potent agents in these areas as well.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites, thereby modulating the activity of the target .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties greatly influence the bioavailability of a compound, determining how much of the administered dose reaches its site of action .
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular level .
Propriétés
IUPAC Name |
3-methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-11-16(22-19(21-14)23-9-4-3-5-10-23)13-20-18(24)15-7-6-8-17(12-15)25-2/h6-8,11-12H,3-5,9-10,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHGMCXEMBXIRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B2928646.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)

![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)


![1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928661.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2928664.png)

